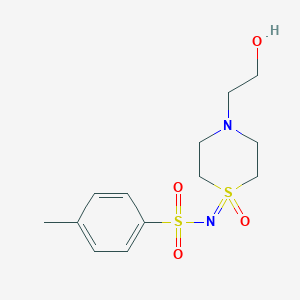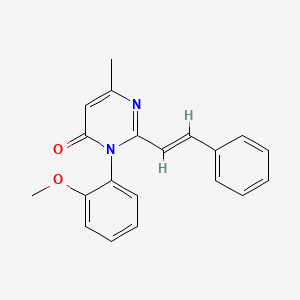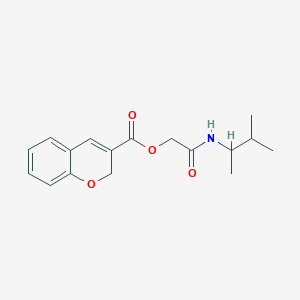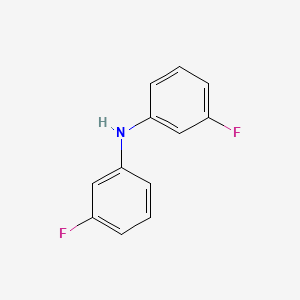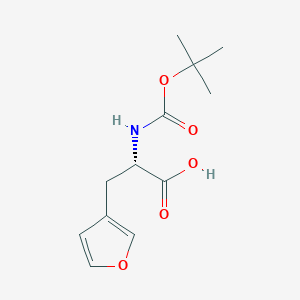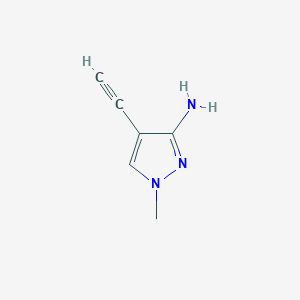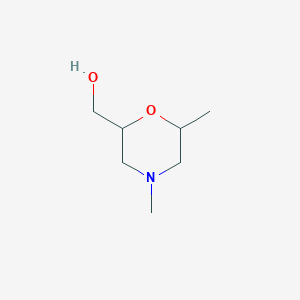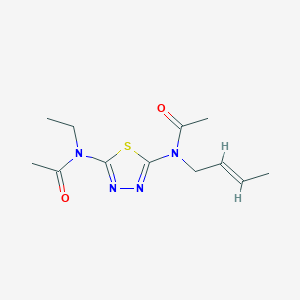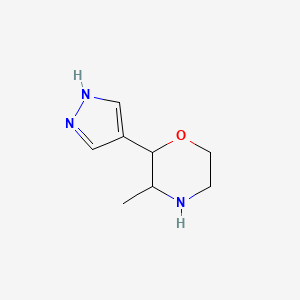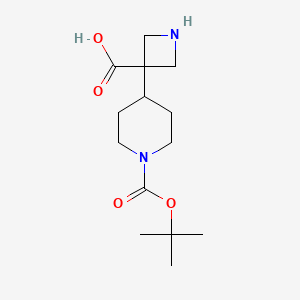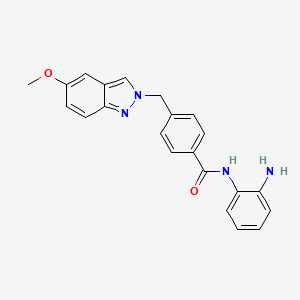
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxyindazole moiety, and a benzamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Aminophenyl Group Introduction: Coupling of the aminophenyl group to the indazole moiety.
Benzamide Formation: Finally, the benzamide group is introduced through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aminophenyl or methoxyindazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxyindazole moiety, which may confer distinct biological activities compared to other similar compounds.
Propiedades
Número CAS |
920315-40-8 |
|---|---|
Fórmula molecular |
C22H20N4O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(5-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-10-11-20-17(12-18)14-26(25-20)13-15-6-8-16(9-7-15)22(27)24-21-5-3-2-4-19(21)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
Clave InChI |
JSOZIQKKXNOPBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
